2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargyl bromide and a suitable pyrazine derivative in the presence of a base such as sodium hydroxide . The reaction is often carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects involves interactions with molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and electron transfer pathways . These reactive species can then interact with various biological molecules, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H13N3/c1-3-4-12-5-6-13-10(8-12)7-9(2)11-13/h1,7H,4-6,8H2,2H3 |
InChI Key |
KEWXHBWHBOZMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCN(CC2=C1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.